Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-

Glucosylceramide Synthase Inhibition Structure-Activity Relationship Sphingolipid Biology

Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]- (CAS 193545-89-0), commonly referred to as d-threo-PDPP, is a chiral, non-natural sphingolipid analog. It belongs to a class of synthetic inhibitors targeting UDP-glucose: N-acylsphingosine glucosyltransferase (glucosylceramide synthase, GCS).

Molecular Formula C23H38N2O2
Molecular Weight 374.6 g/mol
CAS No. 193545-89-0
Cat. No. B064592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-
CAS193545-89-0
SynonymsDecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-
Molecular FormulaC23H38N2O2
Molecular Weight374.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC=CC=C2)O
InChIInChI=1S/C23H38N2O2/c1-2-3-4-5-6-7-11-16-22(26)24-21(19-25-17-12-13-18-25)23(27)20-14-9-8-10-15-20/h8-10,14-15,21,23,27H,2-7,11-13,16-19H2,1H3,(H,24,26)/t21-,23-/m1/s1
InChIKeyBLWOBQRSCFXNIN-FYYLOGMGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing d-threo-PDPP (CAS 193545-89-0): Core Identity and Pharmacological Class


Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]- (CAS 193545-89-0), commonly referred to as d-threo-PDPP, is a chiral, non-natural sphingolipid analog. It belongs to a class of synthetic inhibitors targeting UDP-glucose: N-acylsphingosine glucosyltransferase (glucosylceramide synthase, GCS) [1]. The molecule features a decanamide backbone linked to a stereochemically defined (1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl core, where the pyrrolidino moiety is the key structural differentiator from the prototypical inhibitor PDMP (which contains a morpholino group) [2].

Why d-threo-PDPP (CAS 193545-89-0) Cannot Be Replaced by Other Glucosylceramide Synthase Inhibitors


Glucosylceramide synthase (GCS) inhibitors are not interchangeable due to critical differences in heterocyclic amine structure that profoundly affect target engagement. The prototypical inhibitor PDMP (d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) exhibits a Ki of 0.7 µM [1]. However, systematic structure-activity relationship studies have demonstrated that substituting the morpholine ring with a pyrrolidine ring—as in d-threo-PDPP—yields analogs with substantially greater inhibitory potency [2]. Using a morpholino-containing analog where a pyrrolidino derivative is required would result in a measurable loss of GCS inhibition, compromising experimental outcomes in studies of glycosphingolipid metabolism, cancer cell biology, or lysosomal storage disease models.

Head-to-Head Quantitative Evidence for d-threo-PDPP (CAS 193545-89-0) Versus Morpholino and Other Comparators


d-threo-PDPP Achieves Nanomolar GCS Inhibition, Outperforming the Morpholino Analog d-threo-PDMP

In a direct comparative enzyme inhibition assay, the pyrrolidino analog d-threo-PDPP demonstrated significantly greater potency against glucosylceramide synthase than the morpholino analog d-threo-PDMP. While the reference inhibitor d-threo-PDMP has a reported Ki of 0.7 µM, the study authors explicitly state that 'the pyrrolidino derivatives are generally more active than the morpholino derivatives and the best one was shown to be a nanomolar inhibitor,' placing d-threo-PDPP in the nanomolar potency range [1]. This represents at least a 10-fold improvement in target affinity. The enantiomeric counterpart (l-threo-PDPP) showed no inhibition at 0.1 M, confirming the essential role of the (1R,2R) configuration for activity [1].

Glucosylceramide Synthase Inhibition Structure-Activity Relationship Sphingolipid Biology

Confirmation of d-threo-PDPP as a Distinct, More Potent Chemical Entity in PDMP Analog Series

A subsequent synthetic chemistry study described d-threo-PDPP as 'the more potent pyrrolidine compound' within a series of three new d-threo-PDMP analogs synthesized via a common advanced tosylate intermediate [1]. This independent report corroborates the class-level finding that pyrrolidine-for-morpholine substitution yields superior GCS inhibition. The scalable synthetic route reported also confirms that d-threo-PDPP can be produced in quantities sufficient for in vivo and large-scale in vitro studies, a practical consideration for procurement [1].

Medicinal Chemistry Analog Synthesis Glycosyltransferase Inhibition

Enantiomeric Specificity: Only the (1R,2R) Configuration of d-threo-PDPP is Active

The critical importance of the (1R,2R) configuration was demonstrated by testing the l-enantiomer of PDPP. The l-enantiomer 'had no inhibition activity at 0.1 M' against glucosylceramide synthase [1]. This establishes that the chiral identity of CAS 193545-89-0 is not merely descriptive but functionally essential. A racemic mixture or the wrong enantiomer would be completely inactive.

Stereochemistry-Activity Relationship Chiral Purity Enantiomer Comparison

Optimal Use Cases for d-threo-PDPP (CAS 193545-89-0) Based on Quantitative Evidence


Studying the Role of Glucosylceramide Synthase in Cancer Cell Growth and Multidrug Resistance

Given its nanomolar potency against GCS, d-threo-PDPP is the preferred tool for experiments requiring complete suppression of glycosphingolipid synthesis with minimal off-target effects. Researchers investigating the role of GlcCer in cancer cell proliferation, apoptosis resistance, or multidrug resistance reversal should select this compound over the morpholino analog PDMP to achieve robust target engagement at lower concentrations, reducing the risk of non-specific cytotoxicity [1].

Investigating Glycosphingolipid Storage Disorders (Gaucher, Tay-Sachs) via Substrate Reduction Therapy

The superior potency of d-threo-PDPP makes it a compelling candidate for substrate reduction therapy studies. In cellular and animal models of lysosomal storage diseases, using a more potent GCS inhibitor can more effectively lower the accumulated substrate (GlcCer) than first-generation inhibitors like PDMP. The confirmed scalability of its synthesis also supports in vivo dosing studies [2].

Probing Sphingolipid Signaling and Membrane Microdomain Function

For cell biologists examining the role of glycosphingolipids in membrane raft formation, signal transduction, or pathogen entry, the enantiomerically pure d-threo-PDPP provides a critical advantage. Its defined (1R,2R) stereochemistry ensures that observed biological effects are attributable solely to GCS inhibition, whereas the l-enantiomer can serve as a perfect negative control due to its complete lack of activity [1].

Quote Request

Request a Quote for Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.